molecular formula C27H27NO5S B11144820 3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11144820
M. Wt: 477.6 g/mol
InChI Key: ZZUHVWKGPHOVKA-BZZOAKBMSA-N
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Description

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolone core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrolone core, the introduction of the thiophene ring, and the attachment of the various functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the pyrrolone core.

    Suzuki-Miyaura coupling: to introduce the thiophene ring.

    Esterification and etherification reactions: to attach the methoxy and benzyloxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HYDROXY-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-5-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its complex structure, which includes a pyrrolone core, a thiophene ring, and various functional groups

Properties

Molecular Formula

C27H27NO5S

Molecular Weight

477.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-(3-methoxypropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H27NO5S/c1-18-6-3-7-19(16-18)17-33-21-11-9-20(10-12-21)25(29)23-24(22-8-4-15-34-22)28(13-5-14-32-2)27(31)26(23)30/h3-4,6-12,15-16,24,29H,5,13-14,17H2,1-2H3/b25-23-

InChI Key

ZZUHVWKGPHOVKA-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=CS4)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=CS4)O

Origin of Product

United States

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